2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
CAS No.: 1396746-63-6
Cat. No.: VC7605525
Molecular Formula: C22H20F3N3O2
Molecular Weight: 415.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396746-63-6 |
|---|---|
| Molecular Formula | C22H20F3N3O2 |
| Molecular Weight | 415.416 |
| IUPAC Name | 2-phenyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C22H20F3N3O2/c1-2-18(14-7-4-3-5-8-14)21(29)28-12-16(13-28)20-26-19(27-30-20)15-9-6-10-17(11-15)22(23,24)25/h3-11,16,18H,2,12-13H2,1H3 |
| Standard InChI Key | HFGLIEFXPVSHGN-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Introduction
2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a complex organic compound characterized by its intricate molecular structure. It features multiple functional groups, including a phenyl ring, an oxadiazole moiety, and an azetidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis of the Compound
The synthesis of 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one typically involves several steps:
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Formation of the Oxadiazole Ring: The initial step involves the synthesis of the oxadiazole derivative from appropriate hydrazones and carboxylic acids.
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Azetidine Formation: The azetidine ring can be formed through cyclization reactions involving suitable amines and carbonyl compounds.
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Final Coupling Reaction: The final step entails coupling the azetidine derivative with the trifluoromethyl phenyl substituent to yield the target compound.
Biological Activity and Research Findings
Recent studies have explored the biological activities associated with compounds containing oxadiazole and azetidine moieties. Research indicates that derivatives similar to 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one exhibit:
Anti-inflammatory Activity
Molecular docking studies suggest that such compounds may act as inhibitors for enzymes involved in inflammatory pathways, such as lipoxygenase.
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